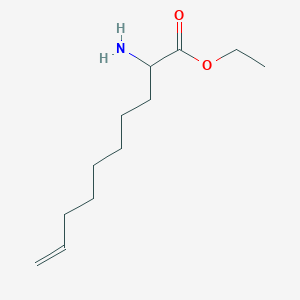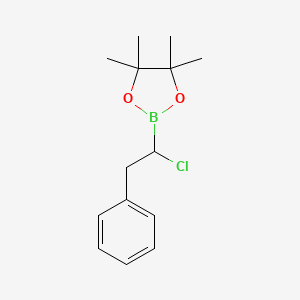![molecular formula C14H21NO2 B14347791 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 94104-85-5](/img/structure/B14347791.png)
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a complex organic compound that belongs to the class of furo[3,4-c]pyridines. This compound is characterized by its unique structure, which includes a fused furan and pyridine ring system, along with butyl, ethyl, and methyl substituents. The presence of these substituents and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable pyridine derivative with a furan derivative in the presence of a cyclizing agent can yield the desired compound. The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and a catalyst such as trifluoroacetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the hydroxyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the hydroxyl group. These reactions are often facilitated by the use of a base such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may activate a receptor by binding to it and inducing a conformational change that triggers a signaling cascade. The specific pathways involved depend on the molecular targets and the context in which the compound is used.
類似化合物との比較
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can be compared with other similar compounds, such as:
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the butyl and ethyl substituents, making it less complex and potentially less active in certain applications.
3-Butyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the ethyl substituent, which may affect its chemical and biological properties.
3-Ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the butyl substituent, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
94104-85-5 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
3-butyl-3-ethyl-6-methyl-1H-furo[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C14H21NO2/c1-4-6-7-14(5-2)12-8-15-10(3)13(16)11(12)9-17-14/h8,16H,4-7,9H2,1-3H3 |
InChIキー |
XIUDHWARDNZSSX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2=CN=C(C(=C2CO1)O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
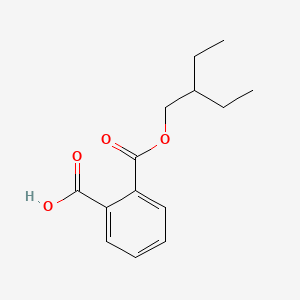
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)

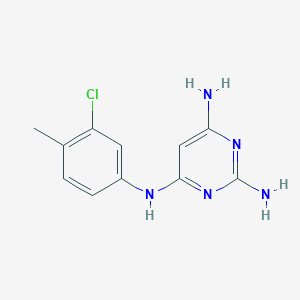
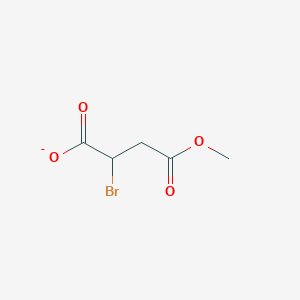
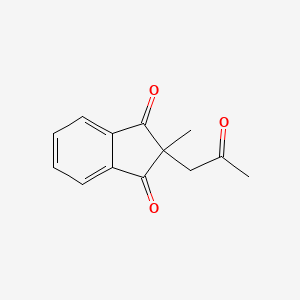

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
